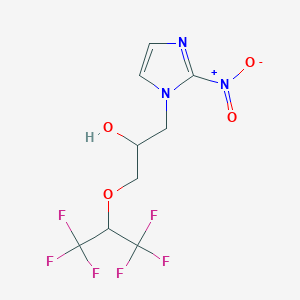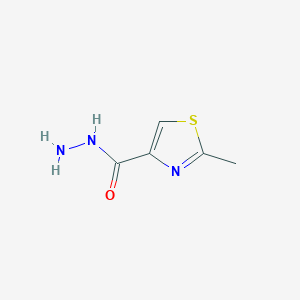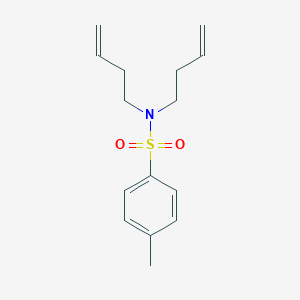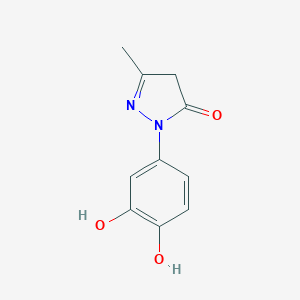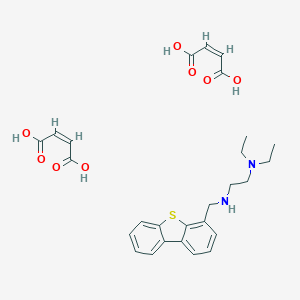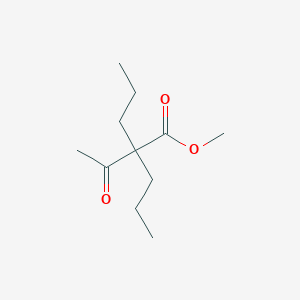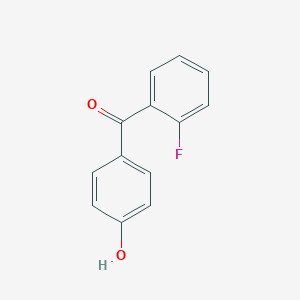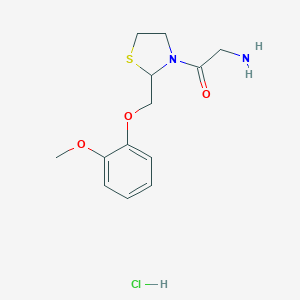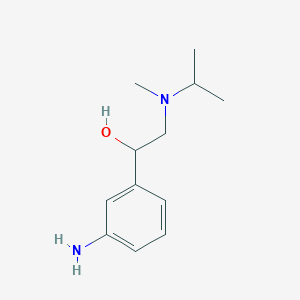
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol, commonly known as Fenetylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s and was used as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its potential for abuse, it was later classified as a controlled substance and is now illegal in many countries.
Mécanisme D'action
Fenetylline works by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects on the brain.
Effets Biochimiques Et Physiologiques
Fenetylline has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from the liver, providing the body with energy. In addition, it has been found to increase the levels of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Fenetylline has been used in laboratory experiments to investigate its effects on the central nervous system. Its stimulant properties make it useful for studying the effects of dopamine and norepinephrine on the brain. However, its potential for abuse and addiction make it a risky substance to work with.
Orientations Futures
There are several possible future directions for research on Fenetylline. One area of interest is its potential as a treatment for cognitive disorders such as alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol and Alzheimer's disease. Another area of research could focus on its effects on the immune system and its potential as an immunomodulatory agent. Further studies could also investigate the long-term effects of Fenetylline use on the brain and body.
Méthodes De Synthèse
The synthesis of Fenetylline involves the condensation of m-aminoacetophenone with N-isopropyl-N-methyl-2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain Fenetylline in its pure form.
Applications De Recherche Scientifique
Fenetylline has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a stimulant effect on the brain, increasing the release of neurotransmitters such as dopamine and norepinephrine. It has also been found to improve cognitive function and memory retention in animal models.
Propriétés
Numéro CAS |
105838-76-4 |
|---|---|
Nom du produit |
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol |
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)14(3)8-12(15)10-5-4-6-11(13)7-10/h4-7,9,12,15H,8,13H2,1-3H3 |
Clé InChI |
XODLLHICFNHZSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
SMILES canonique |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
Synonymes |
1-(3-aminophenyl)-2-(methyl-propan-2-yl-amino)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
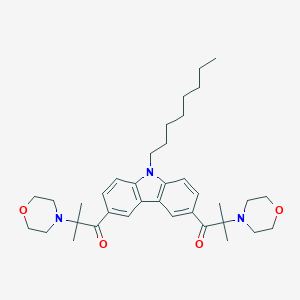
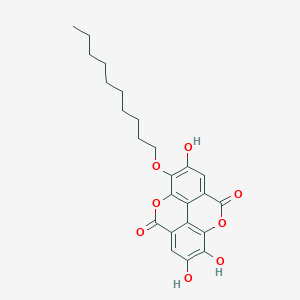
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
